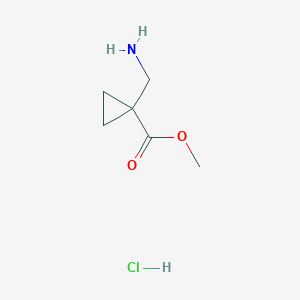

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride

Übersicht

Beschreibung

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a hydrochloride salt of methyl 1-(aminomethyl)cyclopropanecarboxylate, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride typically involves the following steps:

Cyclopropanation: The initial step involves the formation of a cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Aminomethylation: The cyclopropane derivative is then subjected to aminomethylation. This involves the introduction of an aminomethyl group (-CH2NH2) to the cyclopropane ring. This can be done using formaldehyde and ammonia or a primary amine under acidic conditions.

Esterification: The resulting aminomethylcyclopropane is then esterified with methanol in the presence of an acid catalyst to form methyl 1-(aminomethyl)cyclopropanecarboxylate.

Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar steps but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and aminomethylation steps, which enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Condensation with Aldehydes

This compound reacts with aldehydes under mild conditions to form Schiff base derivatives. A representative example:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Condensation with benzaldehyde | Et₃N, CHCl₃, ambient temperature | 1-(Benzylidene-amino)-cyclopropanecarboxylic acid methyl ester | 70% |

The reaction exploits the primary amine's nucleophilicity to form imine bonds, retaining the cyclopropane ring's integrity .

Oxidation Reactions

The aminomethyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous medium | Cyclopropanecarboxylic acid derivatives | Produces carboxylated products via C-N bond cleavage |

This reaction modifies the amino group while preserving the ester functionality.

Reduction Reactions

The ester group can be reduced to primary alcohols:

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, reflux | 1-(Aminomethyl)cyclopropanemethanol |

Reduction proceeds selectively without affecting the cyclopropane ring.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Catalyst | Product |

|---|---|---|

| Aqueous H₂SO₄ | Heat | 1-(Aminomethyl)cyclopropanecarboxylic acid |

Hydrolysis yields the free carboxylic acid, enabling further functionalization.

Nucleophilic Substitution

The amine group participates in alkylation or acylation:

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Stabilizes the amine for downstream reactions |

Mechanistic Considerations

Key factors influencing reactivity:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Inhibition of Transport Proteins

MACC HCl has been identified as an inhibitor of specific transporter proteins responsible for the transport of L-amino acids into cells. This property is significant for researchers studying amino acid transport mechanisms, which play crucial roles in metabolic processes and cellular functions. The inhibition of these transporters can provide insights into disorders related to amino acid metabolism.

1.2. Calcium Channel Modulation

The compound also exhibits inhibitory effects on the α2δ subunit of voltage-gated calcium channels. These channels are integral to nerve signaling and synaptic transmission. By studying MACC HCl’s effects on these channels, researchers can investigate its potential therapeutic applications in neurological disorders associated with calcium channel dysfunction, such as epilepsy and chronic pain.

1.3. Development of Novel Therapeutics

Due to its unique chemical structure, MACC HCl serves as a valuable building block for synthesizing novel bioactive molecules. Researchers can modify its structure to create new compounds with specific functionalities, which may lead to the development of innovative drugs or diagnostic tools.

Biochemical Research

2.1. Interaction Studies

MACC HCl's interactions with various biological macromolecules, including proteins and enzymes, are crucial for understanding its mechanism of action and potential therapeutic effects. These studies can reveal how the compound influences metabolic pathways and cellular signaling processes, thus expanding its applicability in drug design.

2.2. Pharmacodynamics and Pharmacokinetics

Investigations into the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of MACC HCl are essential for assessing its therapeutic potential. Understanding these parameters helps in predicting how the compound behaves in biological systems, which is vital for drug development.

Organic Synthesis Applications

3.1. Synthesis of Complex Molecules

MACC HCl is utilized in organic synthesis due to its ability to participate in various chemical reactions that lead to the formation of more complex molecules. Its cyclopropane ring structure allows for unique reactivity patterns that are advantageous in synthesizing diverse chemical entities.

3.2. Case Study: Cyclopropane Derivatives

In studies involving cyclopropane derivatives, MACC HCl has been incorporated into more complex structures such as cryptophycin analogues, which demonstrate potent antitumor activity. This application highlights its versatility as a precursor in synthesizing compounds with significant biological activity .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of MACC HCl compared to related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Methyl 1-aminocyclopropanecarboxylate | Cyclopropane derivative | Lacks aminomethyl group; used in similar applications |

| Methyl cyclopropanecarboxylate | Simple cyclopropane ester | Generally less complex; fewer functional groups |

| 1-Aminocyclopropanecarboxylic acid | Cyclopropane carboxylic acid | Contains amino group but no methyl ester functionality |

The distinct combination of functional groups in MACC HCl provides it with unique biological properties that may not be present in its analogs, making it an attractive candidate for further research and development .

Wirkmechanismus

The mechanism by which methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride exerts its effects depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 1-(aminomethyl)cyclopropanecarboxylate: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.

Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures but different functional groups, such as cyclopropanecarboxylic acid or its esters.

Uniqueness

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is unique due to its specific combination of a cyclopropane ring, an aminomethyl group, and an ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biologische Aktivität

Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (MACC HCl) is a chemical compound that has garnered attention in scientific research due to its unique biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 165.62 g/mol

- Appearance : White crystalline solid

- Melting Point : 164°C to 166°C

MACC HCl is classified as a hydrochloride salt of methyl 1-(aminomethyl)cyclopropanecarboxylate, featuring a cyclopropane ring and an amino group attached to the carboxylate functional group. Its structural characteristics contribute to its reactivity and biological properties.

Transporter Inhibition

Research indicates that MACC HCl inhibits specific transporter proteins responsible for the transport of L-amino acids into cells. This inhibition can affect amino acid metabolism and cellular signaling pathways, making it a valuable tool for studying amino acid transport mechanisms and their implications in various biological processes.

Calcium Channel Modulation

MACC HCl has also been shown to inhibit the α2δ subunit of voltage-gated calcium channels. These channels are critical for nerve signaling, and their dysfunction is associated with several neurological disorders. The inhibitory effect of MACC HCl on these channels suggests potential applications in studying neuronal function and conditions related to calcium channel dysregulation .

Therapeutic Potential

The compound's ability to modulate calcium channel activity positions it as a candidate for treating various conditions, including:

- Chronic Pain : By blocking N-type calcium channels, MACC HCl may provide relief from neuropathic pain .

- Epilepsy : Its action on calcium channels could be beneficial in managing seizure disorders .

- Anxiety Disorders : Modulating calcium channel activity may help alleviate symptoms associated with anxiety .

Case Studies and Research Findings

Several studies have explored the biological activity of MACC HCl:

- Amino Acid Transport Studies : A series of experiments demonstrated that MACC HCl significantly reduced the uptake of L-amino acids in cultured neuronal cells, indicating its potential role in regulating amino acid availability and metabolism.

- Calcium Channel Blockade : In vivo studies showed that administration of MACC HCl resulted in decreased excitability of neurons, suggesting its efficacy as a calcium channel blocker in models of chronic pain and epilepsy .

- Synthesis and Derivatives : Researchers have investigated the synthesis of derivatives based on MACC HCl, exploring their pharmacological profiles. These derivatives have shown enhanced selectivity and potency in modulating biological targets, thereby broadening the therapeutic scope of compounds derived from MACC HCl .

Comparative Analysis with Related Compounds

The structural similarities between MACC HCl and other cyclopropane derivatives can be illustrated in the following table:

| Compound Name | Molecular Formula | Biological Activity | Therapeutic Applications |

|---|---|---|---|

| MACC HCl | CHClNO | Calcium channel inhibition, amino acid transport modulation | Pain relief, epilepsy treatment |

| Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | CHClNO | Enzyme modulation | Drug development, biochemical research |

Eigenschaften

IUPAC Name |

methyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNOIBDCWPBGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614299 | |

| Record name | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914226-26-9, 1170782-90-7 | |

| Record name | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.